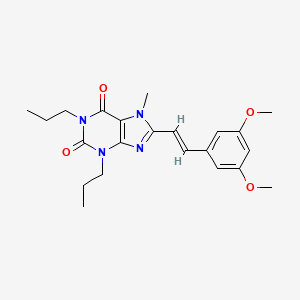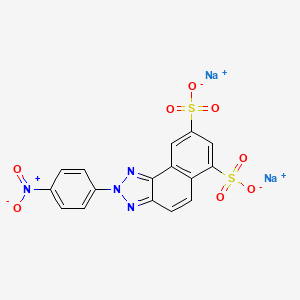
5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(321)octane hydrochloride is a synthetic compound known for its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride typically involves the reaction of 3,4-dichlorophenyl derivatives with azabicyclo compounds under controlled conditions. One common method includes the use of organic solvents and catalysts to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Aplicaciones Científicas De Investigación
5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorophenyl derivatives: These compounds share a similar phenyl structure with dichloro substitution.
Azabicyclo compounds: Compounds with similar bicyclic structures, such as tropanes and piperazines.
Uniqueness
5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride is unique due to its specific combination of a dichlorophenyl group and an azabicyclo structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
84509-18-2 |
|---|---|
Fórmula molecular |
C11H12Cl3NO2 |
Peso molecular |
296.6 g/mol |
Nombre IUPAC |
5-(3,4-dichlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C11H11Cl2NO2.ClH/c12-9-2-1-7(3-10(9)13)11-6-14-4-8(16-11)5-15-11;/h1-3,8,14H,4-6H2;1H |
Clave InChI |
JEMYOIHJGYCUQL-UHFFFAOYSA-N |
SMILES canónico |
C1C2COC(O2)(CN1)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


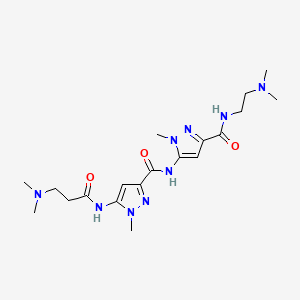

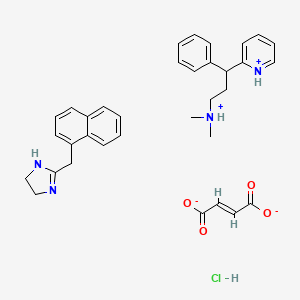
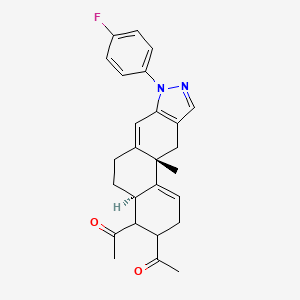
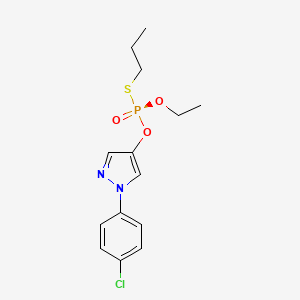
![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)



